N-T-Butyl 2-(boc-amino)propanamide

Overview

Description

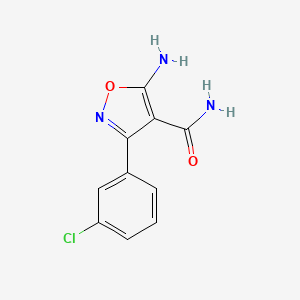

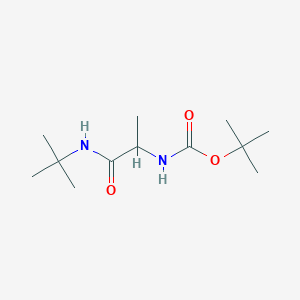

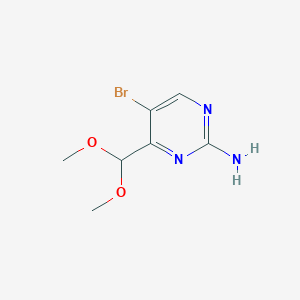

N-T-Butyl 2-(boc-amino)propanamide is a chemical compound with the molecular formula C12H24N2O3 . The IUPAC name of this compound is tert-butyl N-[1-(tert-butylcarbamoyl)ethyl]carbamate . The compound contains a total of 40 bonds, including 16 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 secondary amide (aliphatic), and 1 (thio-) carbamate (aliphatic) .

Synthesis Analysis

The synthesis of N-protected amino esters, such as N-T-Butyl 2-(boc-amino)propanamide, can be achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

Molecular Structure Analysis

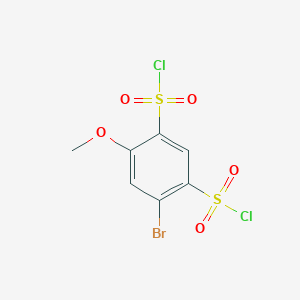

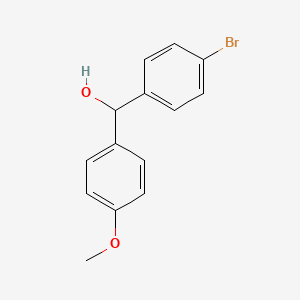

The 2D chemical structure image of N-T-Butyl 2-(boc-amino)propanamide is also called skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of N-T-Butyl 2-(boc-amino)propanamide is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .

Chemical Reactions Analysis

The Boc group in N-T-Butyl 2-(boc-amino)propanamide is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Physical And Chemical Properties Analysis

N-T-Butyl 2-(boc-amino)propanamide has a molecular weight of 244.33056 g/mol . The SMILES string of N-T-Butyl 2-(boc-amino)propanamide is CC(NC(=O)OC©©C)C(=O)NC©©C, which can be imported by most molecule editors for conversion back into two-dimensional drawings or three .

Scientific Research Applications

Peptide Synthesis

N-T-Butyl 2-(boc-amino)propanamide: is widely used in peptide synthesis. The Boc (tert-butyloxycarbonyl) group serves as a protective group for amines, particularly in the synthesis of multifunctional peptides. It allows for the selective formation of peptide bonds without unwanted side reactions. The Boc group can be removed under mild acidic conditions, which is advantageous in multi-step organic syntheses .

Medicinal Chemistry

In medicinal chemistry, N-T-Butyl 2-(boc-amino)propanamide is utilized for the synthesis of drug molecules. Its role in creating Boc-protected intermediates is crucial for developing new pharmaceuticals. The protection strategy is essential for the stability and reactivity control of pharmaceutical intermediates during the drug development process .

Environmental Science

Lastly, N-T-Butyl 2-(boc-amino)propanamide can be used in environmental science research, particularly in the study of nitrogen-containing pollutants. The Boc group can help simulate and understand the behavior of these pollutants in various conditions.

Each of these applications leverages the unique properties of the Boc group, particularly its ability to protect amine functionalities and its straightforward removal under mild conditions. This makes N-T-Butyl 2-(boc-amino)propanamide a versatile compound in various scientific research fields. The information provided here is based on the synthesis, properties, and applications of products containing Boc-groups and their role in dual protection of amines and amides .

properties

IUPAC Name |

tert-butyl N-[1-(tert-butylamino)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-8(9(15)14-11(2,3)4)13-10(16)17-12(5,6)7/h8H,1-7H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJVSEQFUIKLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-T-Butyl 2-(boc-amino)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1520764.png)